molecular formula C17H15BrN2O2 B6571931 3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921773-67-3

3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6571931
CAS No.: 921773-67-3
M. Wt: 359.2 g/mol
InChI Key: LMGDKNVYEZRAJI-UHFFFAOYSA-N
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Description

3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, an indole moiety, and a benzamide group, making it a molecule of interest for various scientific research applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations would depend on the specific biological activity being exerted.

Pharmacokinetics

The bioavailability of indole derivatives, in general, is influenced by their chemical structure, which can affect their absorption and distribution within the body .

Result of Action

The molecular and cellular effects of 3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide’s action would depend on its specific biological activity. Given the broad range of activities associated with indole derivatives, these effects could include the inhibition of viral replication, reduction of inflammation, killing of cancer cells, or other effects .

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” would require appropriate safety precautions. It’s important to avoid skin contact, inhalation, or ingestion, and to ensure good ventilation during handling .

Future Directions

Future research could explore the potential biological activities of this compound, as well as optimize its synthesis. Given the biological importance of both benzamides and indoles, this compound could have interesting pharmacological properties .

Biochemical Analysis

Biochemical Properties

3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, these compounds can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . Over time, these compounds may degrade, leading to changes in their biological activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues or cellular compartments can affect its function and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA or nuclear proteins, influencing gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole moiety can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the indole ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized indole derivatives .

Scientific Research Applications

3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research fields.

Properties

IUPAC Name

3-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGDKNVYEZRAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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